molecular formula C9H15BrO4 B149299 4-Acetoxy-2-bromomethylbutyl acetate CAS No. 126617-57-0

4-Acetoxy-2-bromomethylbutyl acetate

Cat. No.: B149299
CAS No.: 126617-57-0
M. Wt: 267.12 g/mol
InChI Key: MENZMGPKBUFQAI-UHFFFAOYSA-N
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Description

4-Acetoxy-2-bromomethylbutyl acetate is a brominated alkyl acetate ester characterized by a butyl backbone substituted with an acetoxy group (-OAc) at position 4 and a bromomethyl (-CH2Br) group at position 2. Its molecular formula is deduced as C9H15BrO4, with a calculated molecular weight of 291.12 g/mol. The following comparison focuses on structurally analogous brominated acetates to infer its likely properties and applications.

Properties

CAS No.

126617-57-0

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

[3-(acetyloxymethyl)-4-bromobutyl] acetate

InChI

InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3

InChI Key

MENZMGPKBUFQAI-UHFFFAOYSA-N

SMILES

CC(=O)OCCC(COC(=O)C)CBr

Canonical SMILES

CC(=O)OCCC(COC(=O)C)CBr

Synonyms

1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis
4-Acetoxy-2-bromomethylbutyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, enabling the formation of more complex molecules. For instance, it can be used to synthesize derivatives of acetoxy compounds, which are valuable in medicinal chemistry.

1.2 Synthesis of Vitamin A Derivatives
One notable application includes its use in synthesizing vitamin A derivatives. The compound can undergo transformations to yield E-4-acetoxy-2-methyl-2-butenal, which is a precursor for vitamin A acetate synthesis. This process involves several steps that utilize this compound as a key starting material .

Pharmaceutical Applications

2.1 Anticancer Activity
Research indicates that compounds related to this compound exhibit anticancer properties. Studies have shown that acetoxy derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound may enhance its efficacy compared to other acetoxy compounds .

2.2 Drug Development
The compound's ability to act as a building block in drug synthesis makes it relevant in pharmaceutical research. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic activities. The bromine substitution is particularly beneficial for enhancing biological activity and selectivity in drug design .

Industrial Applications

3.1 Solvent and Chemical Intermediate
In industrial settings, this compound is utilized as a solvent and chemical intermediate. Its properties allow it to dissolve various organic compounds, making it useful in formulations for paints, coatings, and adhesives. The compound's stability and reactivity also make it suitable for producing other chemical intermediates used in manufacturing processes .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Chemical SynthesisIntermediate for organic compoundsEnables complex molecule formation
Pharmaceutical DevelopmentAnticancer drug synthesisPotential anticancer activity
Industrial ChemistrySolvent and chemical intermediateVersatile use in formulations

Case Studies

Case Study 1: Synthesis of Vitamin A Acetate
In a study focusing on the synthesis of vitamin A derivatives, researchers utilized this compound as a key intermediate. The reaction pathway involved multiple steps, including nucleophilic substitutions that ultimately led to the formation of vitamin A acetate with high yields (approximately 82% after purification) .

Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the anticancer properties of acetoxy derivatives derived from this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the acetoxy group could enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Acetoxy-2-bromomethylbutyl acetate* C9H15BrO4 291.12 (calculated) Acetoxy, bromomethyl, butyl ester
4-Bromophenyl acetate C8H7BrO2 215.046 Bromo, phenyl acetate
2-(4-Bromo-2-methoxyphenyl)acetic acid C9H9BrO3 245.07 Bromo, methoxy, carboxylic acid
2-Bromo-6-ethoxy-4-formylphenyl acetate C11H11BrO4 287.109 Bromo, ethoxy, formyl, phenyl acetate

Key Observations :

  • Acetate Esters : All compounds contain acetate groups, conferring moderate solubility in organic solvents.
  • Additional Functional Groups : Methoxy (-OCH3), formyl (-CHO), and carboxylic acid (-COOH) groups modify polarity and reactivity.

Physico-Chemical Properties

Compound Name Boiling/Melting Point Solubility Stability Notes
This compound* Est. BP: 250–300°C Likely soluble in acetone, ethanol Hydrolytically sensitive due to ester and bromomethyl groups
4-Bromophenyl acetate Not reported Soluble in organic solvents Stable under dry conditions
2-(4-Bromo-2-methoxyphenyl)acetic acid Not reported Moderate in polar solvents Acid-sensitive; reacts with bases
2-Bromo-6-ethoxy-4-formylphenyl acetate Not reported Low water solubility Formyl group prone to oxidation

Key Trends :

  • Solubility : Brominated acetates are generally more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) than in water.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-Acetoxy-2-bromomethylbutyl acetate to minimize side reactions?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including inert atmospheres (e.g., argon) to prevent oxidation of sensitive functional groups . Use of anhydrous solvents like THF or DMF and catalysts such as EDC·HCl or DMAP can enhance esterification efficiency . Monitoring via TLC (e.g., ethyl acetate/petroleum ether gradients) is critical to track reaction progress and isolate intermediates . Purification via silica gel chromatography (e.g., 20:1 ethyl acetate/petroleum ether) minimizes impurities .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify acetyl (δ ~2.1 ppm for CH3) and bromomethyl (δ ~3.4–3.6 ppm for CH2Br) groups. Compare with analogous compounds like ethyl 2-(4-nitrophenoxy)acetate (δ 4.55 ppm for ArO-CH2-CO) .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of the acetate group. Avoid exposure to light or moisture, which may degrade the bromomethyl moiety . Stability tests (e.g., periodic HPLC analysis) can quantify degradation rates under varying conditions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Contradictions in peak assignments (e.g., overlapping signals) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., acetoxy vs. bromomethyl groups) .
  • X-ray Crystallography : Determine absolute configuration and bond lengths, as demonstrated for structurally similar brominated esters .
  • Variable-Temperature NMR : Suppress dynamic effects causing signal broadening .

Q. What strategies optimize the regioselectivity of bromomethylation in similar acetoxy-bearing substrates?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with acetyl or benzyl groups to direct bromination .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl3) to enhance selectivity, as shown in bromophenol ether syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at sterically accessible positions .

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ester hydrolysis or SN2 bromine displacement. Compare with experimental kinetic data .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to predict crystal packing and stability .
  • MD Simulations : Study solvent effects on reaction pathways, such as solvolysis in ethanol/water mixtures .

Q. What experimental approaches reconcile discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, mixing rates) to identify critical factors .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real-time .
  • Purification Optimization : Compare column chromatography vs. recrystallization efficiency for large batches .

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